molecular formula C19H19FN4O3 B11568542 2-[(4-ethoxyphenyl)amino]-N-(4-fluorophenyl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide

2-[(4-ethoxyphenyl)amino]-N-(4-fluorophenyl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide

Cat. No.: B11568542
M. Wt: 370.4 g/mol
InChI Key: CMEHVKKHIIWWKI-UHFFFAOYSA-N
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Description

2-[(4-ethoxyphenyl)amino]-N-(4-fluorophenyl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of tetrahydropyrimidine derivatives This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a fluorophenyl group, and a tetrahydropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-ethoxyphenyl)amino]-N-(4-fluorophenyl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide typically involves the following steps:

    Formation of the Tetrahydropyrimidine Core: The tetrahydropyrimidine core can be synthesized through a multi-step reaction involving the condensation of appropriate starting materials such as urea or thiourea with β-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction using 4-ethoxyaniline as a nucleophile.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a similar nucleophilic substitution reaction using 4-fluoroaniline.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(4-ethoxyphenyl)amino]-N-(4-fluorophenyl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles such as amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may yield alcohols or amines.

Scientific Research Applications

2-[(4-ethoxyphenyl)amino]-N-(4-fluorophenyl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific diseases.

    Biological Studies: It can be used to study the biological activity and mechanism of action of tetrahydropyrimidine derivatives.

    Pharmaceuticals: The compound can be used in the formulation of pharmaceutical products with potential therapeutic effects.

    Chemical Biology: It can be used as a tool compound to study the interactions between small molecules and biological targets.

Mechanism of Action

The mechanism of action of 2-[(4-ethoxyphenyl)amino]-N-(4-fluorophenyl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-methoxyphenyl)amino]-N-(4-fluorophenyl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide
  • 2-[(4-ethoxyphenyl)amino]-N-(4-chlorophenyl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide
  • 2-[(4-ethoxyphenyl)amino]-N-(4-bromophenyl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide

Uniqueness

The uniqueness of 2-[(4-ethoxyphenyl)amino]-N-(4-fluorophenyl)-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide lies in its specific combination of functional groups, which may confer unique biological activity and selectivity for certain molecular targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H19FN4O3

Molecular Weight

370.4 g/mol

IUPAC Name

2-(4-ethoxyanilino)-N-(4-fluorophenyl)-6-oxo-4,5-dihydro-1H-pyrimidine-4-carboxamide

InChI

InChI=1S/C19H19FN4O3/c1-2-27-15-9-7-14(8-10-15)22-19-23-16(11-17(25)24-19)18(26)21-13-5-3-12(20)4-6-13/h3-10,16H,2,11H2,1H3,(H,21,26)(H2,22,23,24,25)

InChI Key

CMEHVKKHIIWWKI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(CC(=O)N2)C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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